Bisabola-2,10-diene-1,9-dione
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Overview
Description
Bisabola-2,10-diene-1,9-dione is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a dimethyl-oxo-hexenyl group and a methyl group. Its molecular formula is C15H22O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisabola-2,10-diene-1,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic oxidation of cyclohexene to form 2-Cyclohexen-1-one, followed by further functionalization to introduce the dimethyl-oxo-hexenyl and methyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Bisabola-2,10-diene-1,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Bisabola-2,10-diene-1,9-dione has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products, including fragrances and polymers
Mechanism of Action
The mechanism of action of Bisabola-2,10-diene-1,9-dione involves its interaction with specific molecular targets. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with a similar cyclohexenone structure but lacking the additional substituents.
3-Ethoxy-2-cyclohexen-1-one: Another derivative with an ethoxy group instead of the dimethyl-oxo-hexenyl group.
Uniqueness
Bisabola-2,10-diene-1,9-dione is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These structural features make it valuable for specialized applications in synthesis and research .
Properties
IUPAC Name |
(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMJFKHIALXTFH-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107439-25-8, 83217-93-0 |
Source
|
Record name | rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107439-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83217-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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